molecular formula C20H15N5O2 B12604329 N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea CAS No. 918509-06-5

N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

Cat. No.: B12604329
CAS No.: 918509-06-5
M. Wt: 357.4 g/mol
InChI Key: GMIRZSOBHJVRGC-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a urea-based small molecule featuring a pyrrolo[2,3-b]pyridine scaffold linked via a carbonyl group to a phenyl ring.

  • Suzuki-Miyaura coupling for aryl substitutions on pyrrolo[2,3-b]pyridine (e.g., 5-aryl-3-nitro derivatives) .
  • Reductive amination or acylation to introduce urea or amide functionalities, as seen in the synthesis of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (compound 8a) .

Key structural features include:

  • A pyridin-3-yl group on one urea nitrogen, enabling π-π interactions.

Properties

CAS No.

918509-06-5

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-pyridin-3-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

InChI

InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)7-3-9-22-19)13-4-1-5-14(10-13)24-20(27)25-15-6-2-8-21-11-15/h1-12H,(H,22,23)(H2,24,25,27)

InChI Key

GMIRZSOBHJVRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C(=O)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

Cyclo-condensation Reactions

Cyclo-condensation reactions are pivotal in synthesizing pyrrole and pyridine derivatives. The following steps outline a general approach:

  • Starting Materials : Utilize 2-amino-1H-pyrrole derivatives and active methylene compounds such as ethyl cyanoacetate or malononitrile.

  • Reaction Conditions : Conduct the reaction in a solvent such as acetic acid with catalytic hydrochloric acid under reflux conditions for several hours.

  • Product Isolation : The resulting products can be purified using silica gel column chromatography to yield the desired pyrrolo[2,3-b]pyridine derivatives.

This method has shown effectiveness in producing various substituted pyrroles and their derivatives, which can subsequently be converted into urea compounds through further reactions with isocyanates or urea itself.

Urea and Thiourea Reactions

Another common method involves the direct reaction of pyrrole derivatives with urea or thiourea:

  • Procedure : Mix pyrrole derivatives with urea or thiourea in a suitable solvent (e.g., ethanol) at elevated temperatures.

  • Mechanism : This reaction typically involves the formation of an intermediate that undergoes cyclization to yield the final urea derivative.

  • Yield and Purity : The products can be isolated by filtration and recrystallization from solvents like ethanol or acetic acid, often resulting in high yields (up to 95% in some cases) with good purity levels.

Refluxing with Isocyanates

Refluxing pyrrole derivatives with isocyanates provides another pathway for synthesizing urea compounds:

  • Reactants : Combine the appropriate pyrrole derivative with an isocyanate under reflux conditions.

  • Expected Outcomes : This method often yields high-purity products that can be further characterized using spectroscopic techniques (IR, NMR).

Alternative Synthetic Routes

Recent studies have explored alternative synthetic pathways involving:

  • Multi-component Reactions : These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

  • Catalytic Systems : Utilizing metal catalysts can enhance reaction rates and selectivity, offering a more efficient route to produce complex compounds like N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea.

The following table summarizes various preparation methods along with their yields and conditions based on recent literature:

Method Key Reactants Conditions Yield (%)
Cyclo-condensation 2-amino-1H-pyrrole, ethyl cyanoacetate Reflux in acetic acid 80-90
Urea Reaction Pyrrole derivative, urea Heating in ethanol 85-95
Isocyanate Reaction Pyrrole derivative, isocyanate Reflux 70-80
Multi-component Reaction Various active methylene compounds Room temperature Variable

Mechanism of Action

The mechanism of action of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Urea vs. Amide Linkers

  • 1-Phenyl-3-(3-pyridinyl)urea () lacks the pyrrolopyridine-carbonyl group, reducing steric bulk and likely diminishing binding potency in complex kinase environments .

Pyrrolo[2,3-b]pyridine Modifications

  • The 3-carbonyl-phenyl substitution in the target compound contrasts with the pyrazole-pyrrolopyridine hybrid in ’s AuroraA inhibitor. The carbonyl group may confer rigidity, whereas the pyrazole linker could enhance conformational flexibility for multi-target engagement .
  • PLX8394 replaces the urea with a sulfonamide group and incorporates fluorine atoms, likely improving metabolic stability and solubility compared to urea derivatives .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Urea derivatives (e.g., ) typically exhibit moderate aqueous solubility, whereas sulfonamide-based PLX8394 shows enhanced solubility due to fluorinated aryl groups .

Biological Activity

N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure incorporates both pyridine and pyrrolo[2,3-b]pyridine moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15N5O\text{C}_{17}\text{H}_{15}\text{N}_5\text{O}

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structures exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent activity against FGFR1, FGFR2, and FGFR3, with IC50 values significantly lower than those of existing therapies .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • FGFR Inhibition : Compounds similar to this urea have demonstrated IC50 values in the nanomolar range against FGFRs, indicating strong inhibitory effects. For example, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
  • Cell Proliferation and Apoptosis : In vitro studies using breast cancer cell lines (e.g., 4T1 cells) showed that these compounds not only inhibited cell proliferation but also induced apoptosis. The mechanisms involved include the activation of apoptotic pathways and suppression of cell migration and invasion .

Other Biological Activities

Beyond anticancer effects, pyrrolo[2,3-b]pyridine derivatives have been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infectious diseases.
  • Neuroprotective Effects : Research indicates that certain pyrrolo compounds may exert protective effects on neuronal cells, offering promise in neurodegenerative disease contexts .

Case Study 1: FGFR Inhibition in Breast Cancer

A study evaluated the effects of a specific derivative on breast cancer cell lines. The compound was found to significantly reduce cell viability at low concentrations (IC50 = 7 nM). Furthermore, it was observed to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.

CompoundIC50 (nM)Effect on Cell ViabilityMechanism
Derivative A7Significant reductionCaspase activation
Derivative B9Moderate reductionBcl-2 downregulation

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrrolo derivatives against various bacterial strains. Compounds displayed varying degrees of effectiveness, with some achieving MIC values below 0.15 µM against resistant strains.

CompoundMIC (µM)Target Strain
Compound X<0.15E. coli
Compound Y>160S. aureus

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